

# Technical Guide: Mass Spectrometry Profiling of Methyl 3-cyclopropyl-2-hydroxypropanoate

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## Compound of Interest

Compound Name: *methyl 3-cyclopropyl-2-hydroxypropanoate*

CAS No.: 1598962-96-9

Cat. No.: B6155659

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## Executive Summary & Structural Context

**Methyl 3-cyclopropyl-2-hydroxypropanoate** (MW: 144.17 Da, Formula: C

H

O

) presents a unique analytical challenge due to the coexistence of a strained cyclopropyl ring and a polar

-hydroxyl group.

Accurate identification requires distinguishing this molecule from isomeric unsaturated hydroxy esters. While Electrospray Ionization (ESI) is common for biological assays, Electron Impact (EI) ionization (70 eV) remains the gold standard for structural elucidation and fingerprinting of this intermediate.

**Key Analytical Differentiator:** The competition between the charge-retention on the

-hydroxy ester moiety ( $m/z$  89) and the stability of the cyclopropylcarbiny cation ( $m/z$  55) defines the spectral signature.

## Comparative Methodology: EI vs. ESI vs. TMS-Derivatization

To ensure robust identification, researchers must select the ionization mode that balances molecular ion stability with informative fragmentation.

Feature	Method A: Direct EI (70 eV)	Method B: TMS-Derivatization (EI)	Method C: ESI (+) (LC-MS)
Primary Utility	Structural Fingerprinting	Quantitation & GC Resolution	Molecular Weight Confirmation
Molecular Ion (M <sup>+</sup> )	Weak / Absent ( $m/z$ 144)	Strong [M-15] ( $m/z$ 201)	Strong [M+H] or [M+Na]
Base Peak	$m/z$ 89 or 55	$m/z$ 73 (TMS group)	[M+H]
Specificity	High (Reveals backbone)	Medium (Dominated by TMS)	Low (Little fragmentation)
Limit of Detection	~1-10 ng	~0.1-1 ng (Better peak shape)	< 0.1 ng

Recommendation: Use Method A for initial structural verification of raw materials. Use Method B (Silylation with BSTFA) for quantitative impurity profiling in reaction mixtures to prevent thermal degradation of the

-hydroxy group.

## Fragmentation Mechanism Analysis (Direct EI)

The fragmentation of **methyl 3-cyclopropyl-2-hydroxypropanoate** under standard EI conditions (70 eV) is governed by three primary pathways.

### Pathway A: -Cleavage (Dominant)

The hydroxyl group at C2 directs ionization. Homolytic cleavage occurs at the C2-C3 bond, stabilizing the charge on the oxygenated fragment.

- Mechanism: Radical site initiation at the hydroxyl oxygen or carbonyl oxygen leads to scission of the C2-C3 bond.
- Diagnostic Ion:m/z 89
- Significance: This peak confirms the -hydroxy methyl ester core. If this peak is shifted (e.g., to m/z 103), it indicates a change in the ester alkyl group (e.g., ethyl ester).

## Pathway B: Cyclopropylcarbonyl Cleavage

The strained cyclopropyl ring facilitates cleavage at the C3 position.

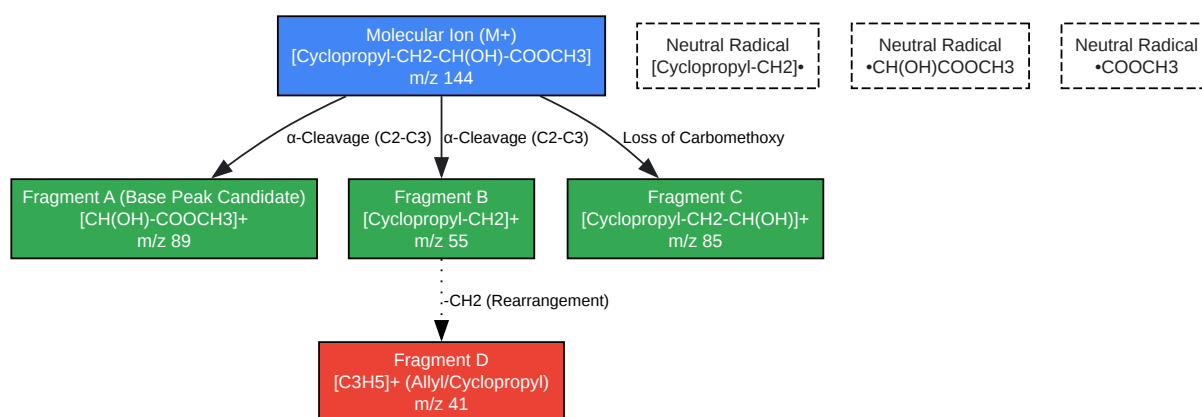
- Mechanism: Cleavage of the C2-C3 bond can also retain charge on the alkyl side, forming the cyclopropylmethyl cation.
- Diagnostic Ion:m/z 55
- Secondary Fragments: The cyclopropyl ring often opens to form linear allyl cations (m/z 41).

## Pathway C: Alkoxy Radical Loss

- Mechanism: Loss of the methoxy group ( ) or the carbomethoxy group ( ).
- Diagnostic Ion:m/z 85
- This corresponds to the fragment.

# Visualization of Fragmentation Pathways[1][2][3][4][5][6][7][8]

The following diagram illustrates the competitive fragmentation pathways derived from the molecular ion.



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Caption: Competitive fragmentation pathways of **Methyl 3-cyclopropyl-2-hydroxypropanoate** under 70 eV EI.

## Experimental Protocol: GC-MS Identification

To validate the identity of this compound, follow this standardized protocol. This workflow ensures separation from potential synthesis byproducts (e.g., linear alkenes).

### Step 1: Sample Preparation

- Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).
- Derivatization (Optional but Recommended): Add 50  $\mu$ L of BSTFA + 1% TMCS to 100  $\mu$ L of sample. Incubate at 60°C for 30 mins. Why? This prevents peak tailing caused by the free hydroxyl group interacting with the GC liner.

## Step 2: GC Parameters

- Column: DB-5ms or equivalent (30m x 0.25mm x 0.25 $\mu$ m).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet: Split 20:1, 250°C.
- Oven Program:
  - Hold at 60°C for 1 min.
  - Ramp 15°C/min to 280°C.
  - Hold 5 mins.

## Step 3: MS Parameters[9]

- Source Temp: 230°C.
- Quad Temp: 150°C.
- Scan Range: m/z 35 – 350.
- Threshold: 100 counts.

## Step 4: Data Interpretation Criteria

For a positive ID, the spectrum must meet these criteria:

- Retention Time: Matches standard (approx. 8-10 min on DB-5ms depending on flow).
- Key Ion Ratios (Native):
  - m/z 89 (Base Peak or >80%)
  - m/z 55 (>50%)
  - m/z 41 (>40%)[1]

- $m/z$  144 (<5%, often barely visible)
- Key Ion Ratios (TMS-Derivative):
  - $m/z$  73 (Base Peak)
  - $m/z$  201 ([M-15]  
, diagnostic for TMS methyl loss)
  - $m/z$  147 (Rearrangement ion characteristic of polysiloxanes/TMS esters)

## Distinguishing from Isomers

A critical risk in drug development is confusing the cyclopropyl moiety with isomeric unsaturated chains (e.g., methyl 2-hydroxy-4-pentenoate).

Diagnostic Feature	Cyclopropyl Compound	Unsaturated Isomer (Alkene)
$m/z$ 55 Intensity	High (Stable cyclopropylcarbiny cation)	Medium/Low
$m/z$ 41 Intensity	High (Ring fragmentation)	High (Allyl cation)
$m/z$ 69	Absent/Low	Present (if terminal vinyl group exists)
Hydride Abstraction	CI (M-1) is prominent	CI (M+1) is prominent

Scientific Insight: The presence of the cyclopropyl ring often results in a higher abundance of  $m/z$  55 compared to linear alkene isomers due to the resonance stabilization of the cyclopropylcarbiny cation before it rearranges to the allyl cation.

## References

- Fragmentation of Alpha-Hydroxy Esters: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for - cleavage mechanisms).

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## Sources

- 1. mass spectrum of cyclopropane C<sub>3</sub>H<sub>6</sub> fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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